ginsenoside C-K

Descripción general

Descripción

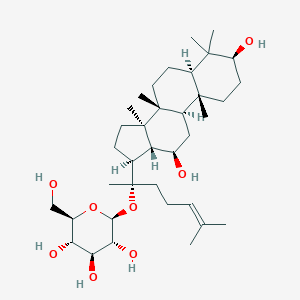

Ginsenoside C-K (C-K), chemically identified as 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol, is a minor ginsenoside derived from the deglycosylation of major ginsenosides such as Rb1, Rb2, and Rc via enzymatic or microbial biotransformation . It exhibits broad pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects . C-K is more bioavailable than its parent compounds due to its smaller molecular size and reduced glycosylation, enabling efficient absorption in the intestine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Ginsenosido C-K se sintetiza principalmente mediante la hidrólisis enzimática de los principales ginsenosidos como Rb1, Rb2, Rc y Rd. Las enzimas como la β-glucosidasa se utilizan comúnmente para este propósito. Las condiciones de reacción suelen implicar un pH de alrededor de 5.0, una temperatura de 50 °C y un tiempo de reacción de 36-48 horas .

Métodos de producción industrial: La producción industrial de Ginsenosido C-K a menudo emplea fábricas de células microbianas utilizando estrategias basadas en la biología sintética. Al introducir enzimas clave responsables de la biosíntesis de Ginsenosido C-K en células microbianas, el compuesto se produce a través de una serie de reacciones enzimáticas in vivo. Este método ha demostrado rendimientos más altos y viabilidad comercial en comparación con los métodos tradicionales de extracción de plantas .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ginsenosido C-K experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de Ginsenosido C-K puede conducir a la formación de varios derivados oxidados con actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Numerous studies have investigated the anti-cancer effects of ginsenoside C-K, demonstrating its efficacy against several types of cancer.

Case Studies

A study comparing ginsenosides Rb1 and C-K found that C-K exhibited superior anti-cancer activity in various models, suggesting its potential as a therapeutic agent against gastric and lung cancers .

Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective properties, particularly in autoimmune hepatitis models.

Data Table: Hepatoprotective Effects of this compound

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties across various biological systems.

Case Studies

In a colitis model, this compound improved recovery by modulating inflammatory responses without damaging healthy tissues .

Other Pharmacological Applications

This compound's versatility extends beyond cancer and liver protection:

Mecanismo De Acción

El Ginsenosido C-K ejerce sus efectos a través de varios objetivos y vías moleculares. Principalmente modula las vías de señalización asociadas con la proteína quinasa activada por AMP (AMPK), sirtuina 1 (SIRT1), los receptores activados por proliferadores de peroxisomas (PPAR), la señalización Wnt y el factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Estas vías participan en la regulación del metabolismo, la inflamación, la apoptosis y la proliferación celular .

Compuestos similares:

- Ginsenosido Rb1

- Ginsenosido Rb2

- Ginsenosido Rc

- Ginsenosido Rd

Comparación: El Ginsenosido C-K es único debido a su mayor biodisponibilidad y potentes actividades biológicas en comparación con sus ginsenosidos progenitores. Si bien los ginsenosidos progenitores tienen múltiples porciones de glucósido, el Ginsenosido C-K tiene menos moléculas de glucósido, lo que mejora su permeabilidad a través de las membranas celulares y aumenta su potencial terapéutico .

Comparación Con Compuestos Similares

Structural and Functional Differences

Table 1: Structural and Pharmacological Comparison of C-K with Key Ginsenosides

Key Observations :

- C-K vs. 3-oxo-C-K : 3-oxo-C-K, a ketonized derivative of C-K, exhibits superior solubility (critical for drug formulation) and enhanced anti-aging effects, such as inhibiting UV-induced MMP-1 (matrix metalloproteinase-1) and promoting collagen synthesis .

- C-K vs.

- C-K vs. F2 : Both enhance osteoblast differentiation via Wnt/β-catenin signaling, but C-K is the terminal metabolite in the Rb1 degradation pathway, making it more stable and pharmacologically active than F2 .

Pharmacokinetic and Metabolic Profiles

Bioconversion Efficiency :

- C-K is the final product of Rb1 metabolism, whereas intermediates like Rd and F2 are transient and less bioactive . The hydrolysis rate of Rd → F2 is 11–14× slower than Rb1 → Rd or F2 → C-K, highlighting C-K’s metabolic stability .

- Enzymatic production of C-K from major ginsenosides (e.g., Rc) requires sequential α-L-arabinofuranosidase and β-glucosidase activity, with optimal yields achieved at specific enzyme ratios (e.g., 1:4 SS-bgly:CS-abf) .

Bioavailability :

- C-K’s lower molecular weight (622.9 Da) and reduced glycosylation enhance intestinal absorption compared to larger ginsenosides like Rb1 (1,109 Da) .

Pharmacological Efficacy

Anti-Cancer Mechanisms :

- C-K induces apoptosis and autophagy in non-small cell lung cancer (NSCLC) via AMPK-mTOR and JNK pathways, outperforming Rg3 and Rh2 in modulating multiple signaling cascades .

- C-K vs.

Anti-Inflammatory Activity :

- C-K suppresses iNOS and COX-2 with IC₅₀ values of 32.0 ± 3.6 μM (CYP2C9) and 63.6 ± 4.2 μM (CYP2A6), outperforming non-specific COX inhibitors like ibuprofen .

Osteogenic Effects :

- C-K and its derivatives (e.g., compounds 2, 3, 4) upregulate Wnt10b, Lrp5, and β-catenin, enhancing osteoblast differentiation more effectively than F2 .

Solubility and Formulation

- C-K Monohydrate Crystal: A stable formulation with improved yield and stability, characterized by distinct XRD peaks (2θ = 6.3°, 11.2°, 12.7°) .

- 3-oxo-C-K : Demonstrates 2–3× higher solubility than C-K, enabling better topical application in anti-aging cosmetics .

Actividad Biológica

Ginsenoside C-K (CK) is a prominent metabolite derived from ginsenoside Rb1, primarily transformed by intestinal microbiota. This compound exhibits a wide array of biological activities, making it a subject of extensive research in pharmacology and therapeutics. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound has been shown to possess various pharmacological properties, including:

- Anti-carcinogenic effects

- Anti-diabetic properties

- Anti-inflammatory and anti-allergic activities

- Neuroprotective effects

- Hepatoprotective effects

- Anti-aging properties

These activities are attributed to CK's ability to modulate multiple signaling pathways and its interaction with various biological targets.

This compound exerts its biological effects through several key mechanisms:

- Inhibition of Pro-inflammatory Cytokines : CK has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-β through the suppression of NF-κB signaling pathways .

- Regulation of Apoptosis : In cancer cells, CK promotes apoptosis by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax, influencing pathways like PI3K/AKT/NF-κB .

- Enhancement of Insulin Secretion : In diabetic models, CK enhances insulin secretion from pancreatic β-cells and improves glucose uptake in adipocytes by regulating GLUT4 expression .

- Immunomodulatory Effects : CK modulates immune responses by affecting T cell activation and regulating macrophage function, thereby reducing inflammatory responses .

Data Table: Summary of Biological Activities

Case Studies

- Anti-Gastric Cancer Activity : A study demonstrated that this compound effectively inhibited cell proliferation in gastric cancer cell lines (HGC-27) by downregulating cyclins and promoting pro-apoptotic factors. The mechanism involved the inhibition of the PI3K/AKT/NF-κB signaling pathway, suggesting its potential as a chemopreventive agent against gastric cancer .

- Diabetes Management : Research on diabetic mouse models indicated that CK improved insulin sensitivity and reduced blood glucose levels by enhancing insulin secretion from pancreatic β-cells and promoting glucose uptake in adipose tissues .

- Inflammation Reduction : In models of dermatitis and colitis, CK exhibited significant anti-inflammatory effects by modulating immune cell activity and inhibiting pro-inflammatory cytokine production, showcasing its therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying ginsenoside C-K’s anti-inflammatory effects?

this compound exerts anti-inflammatory effects primarily by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing proinflammatory cytokines like TNF-α and IL-1β. Methodologically, researchers can validate this using LPS-stimulated murine macrophages or microglial cells, followed by Western blotting for iNOS/COX-2 protein levels and ELISA for cytokine quantification .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug interactions?

this compound inhibits CYP2C9 (IC50: 32.0 ± 3.6 μM) and CYP2A6 (IC50: 63.6 ± 4.2 μM) in human liver microsomes. Researchers should assess drug-drug interactions by co-incubating C-K with probe substrates (e.g., diclofenac for CYP2C9) and monitoring metabolite formation via LC-MS/MS .

Q. What metabolic pathways convert ginsenoside Rb1 to C-K, and what enzymes are involved?

Rb1 is hydrolyzed sequentially by bacterial or fungal β-glycosidases and α-L-arabinofuranosidases into Rd, F2, and finally C-K. For example, Sulfolobus solfataricus β-glycosidase (SS-bgly) supplemented with CS-abf achieves near-complete conversion of Rb1 to C-K via Rd and F2 intermediates. Researchers can track this using TLC or HPLC with ginsenoside standards .

Q. How does this compound induce apoptosis in cancer cells?

C-K activates caspases-8 and -9 via hydrogen bonding with residues like Lys253 (caspase-8) and Thr62 (caspase-9), triggering mitochondrial apoptosis. Methodologically, flow cytometry for Annexin V/PI staining and colorimetric caspase activity assays are recommended. Studies in colorectal (HCT-116) and osteosarcoma cells validate these pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Discrepancies often arise from metabolic stability differences (e.g., CYP inhibition in microsomes vs. systemic clearance in vivo). To address this, combine liver microsomal stability assays with pharmacokinetic profiling in rodent models, measuring plasma half-life and tissue distribution via LC-MS. Cross-validate using humanized CYP transgenic models .

Q. How can researchers optimize bioconversion yields of C-K from protopanaxadiol-type ginsenosides?

- Enzymatic methods : Use SS-bgly and CS-abf at a 1:4 unit ratio to maximize C-K production from Rc and Rb1 .

- Fermentation : Fed-batch culture of Aspergillus tubingensis with sucrose and American ginseng extract (AGE) achieves 96% purity via ethanol and resin purification .

- pH/Temperature : Optimize at pH 5.0–6.0 and 45°C for fungal biotransformation .

Q. What role does autophagy play in C-K’s anti-cancer effects, and how does it intersect with apoptosis?

C-K induces autophagy via AMPK/mTOR and JNK pathways, increasing LC3-II and Beclin-1 while reducing p62. Autophagy inhibitors (e.g., 3-MA) can suppress C-K-mediated apoptosis, indicating a pro-death autophagy mechanism. Use acridine orange staining and Western blotting to simultaneously track autophagy and apoptosis markers in NSCLC cells .

Q. How does p53 status influence the sensitivity of cancer cells to this compound?

p53-mutant cells (e.g., SW-480 colorectal cancer) show greater sensitivity to C-K due to impaired cell cycle checkpoint control. Compare G1 arrest and apoptosis induction in isogenic p53 wild-type vs. mutant models using flow cytometry and transcriptome analysis .

Q. What methodological considerations are critical for assessing C-K’s purity and stability in experimental setups?

- Purity : Use HPLC with C18 columns and UV detection (λ = 203 nm), ensuring ≥98% purity .

- Stability : Store powder at -20°C and solutions at -80°C in anhydrous DMSO to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

Q. How do researchers address variability in IC50 values for C-K across different cell lines?

Variability stems from differences in membrane permeability (e.g., P-glycoprotein expression) and metabolic activity. Normalize data using ATP-based viability assays (e.g., MTS) and confirm target engagement via phospho-kinase arrays (e.g., PI3K/mTOR in osteosarcoma) .

Q. Methodological Notes

- For in vivo studies : Use collagen-induced arthritis (CIA) mice or xenograft models (e.g., A549 lung metastasis) with C-K doses of 28–112 mg/kg. Monitor body weight and cytokine levels to balance efficacy and toxicity .

- For enzyme kinetics : Calculate and for CYP inhibition using Lineweaver-Burk plots .

- For structural analysis : Perform molecular docking (AutoDock Vina) to predict C-K’s interactions with caspases or COX-2 .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIZARNDLVOMSU-IRFFNABBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431770 | |

| Record name | ginsenoside C-K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39262-14-1 | |

| Record name | Ginsenoside K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39262-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039262141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ginsenoside C-K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39262-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE COMPOUND K | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D4792Q7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.